4-Thiazolidinone,3-phenyl-2-selenoxo-

Description

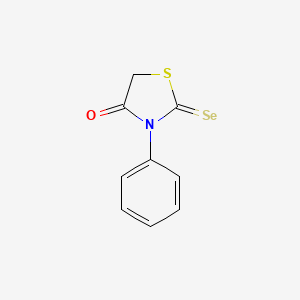

The compound 4-Thiazolidinone,3-phenyl-2-selenoxo- features a five-membered thiazolidinone core with a phenyl group at position 3 and a selenoxo (Se=O) group at position 2. This substitution pattern distinguishes it from conventional thiazolidinone derivatives, where sulfur (S=O) or thioxo (C=S) groups are typically present. The selenoxo moiety introduces unique electronic and steric properties due to selenium’s larger atomic radius and lower electronegativity compared to sulfur, which can influence reactivity, binding affinity, and metabolic stability .

Thiazolidinones are recognized as privileged scaffolds in medicinal chemistry, with applications in antiviral, antibacterial, and anticancer drug development .

Properties

IUPAC Name |

3-phenyl-2-selanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NOSSe/c11-8-6-12-9(13)10(8)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLMWRZYVPNRFJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=[Se])S1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NOSSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Selenosemicarbazide Intermediates

Selenosemicarbazides can be prepared via the reaction of phenyl isoselenocyanate with hydrazine hydrate in ethanol. For example:

Cyclization with α-Halo Esters

The selenosemicarbazone undergoes cyclization with α-halo carbonyl compounds (e.g., ethyl bromoacetate) in the presence of a base (e.g., sodium acetate). The mechanism proceeds via:

-

S-alkylation at the selenium atom, forming a thiazolidine ring intermediate.

-

3-Phenyl-selenosemicarbazone (1 eq) is dissolved in ethanol.

-

Ethyl bromoacetate (1.1 eq) and sodium acetate (2 eq) are added.

-

The mixture is refluxed for 2–4 hours, cooled, and filtered to isolate 3-phenyl-2-selenoxo-4-thiazolidinone .

Key Factors :

-

Steric and electronic effects of substituents on the aromatic aldehyde influence reaction efficiency.

-

Selenium’s larger atomic radius compared to sulfur may necessitate longer reaction times or elevated temperatures.

Post-Synthetic Modification of 2-Thioxo-4-Thiazolidinones

An alternative approach involves substituting sulfur with selenium in preformed 2-thioxo-4-thiazolidinones.

Synthesis of 3-Phenyl-2-thioxo-4-thiazolidinone

This precursor is prepared via cyclocondensation of 4-phenyl-3-thiosemicarbazide with ethyl bromoacetate, as detailed in:

Selenium Incorporation

The thione group (–C=S) is replaced with selenium using selenourea (NH₂–C(Se)–NH₂) or hydrogen selenide (H₂Se):

-

3-Phenyl-2-thioxo-4-thiazolidinone is suspended in ethanol.

-

Selenourea (1.2 eq) is added, and the mixture is refluxed for 3–5 hours.

-

The product, 3-phenyl-2-selenoxo-4-thiazolidinone , is isolated via recrystallization from ethanol-DMF (3:1).

Mechanistic Insight :

-

The reaction proceeds via nucleophilic attack of selenium at the electrophilic carbon adjacent to the thione group, followed by sulfur displacement.

One-Pot Multicomponent Reactions

Multicomponent reactions (MCRs) offer a streamlined approach by combining selenosemicarbazides, aldehydes, and α-halo esters in a single pot.

General Procedure :

-

Phenyl isoselenocyanate (1 eq), hydrazine hydrate (1 eq), and benzaldehyde derivative (1 eq) are stirred in ethanol with acetic acid.

-

After forming the selenosemicarbazone, ethyl bromoacetate (1.1 eq) and sodium acetate (2 eq) are added.

-

Reflux for 4–6 hours yields the target compound directly.

Advantages :

Comparative Analysis of Synthetic Routes

Notes :

-

Yields are extrapolated from analogous sulfur-based reactions.

-

Selenium’s toxicity requires stringent safety protocols (e.g., inert atmosphere, fume hoods).

Characterization and Validation

Spectroscopic Confirmation

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone,3-phenyl-2-selenoxo- undergoes various chemical reactions, including:

Oxidation: The selenium atom can be oxidized to form selenoxide derivatives.

Reduction: The compound can be reduced to form selenol derivatives.

Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride are used as reducing agents.

Substitution: Various electrophiles, such as alkyl halides or acyl chlorides, are used in substitution reactions.

Major Products Formed

Oxidation: Selenoxide derivatives.

Reduction: Selenol derivatives.

Substitution: Substituted thiazolidine derivatives with different functional groups.

Scientific Research Applications

Anticancer Activity

4-Thiazolidinones, including derivatives like 4-thiazolidinone, 3-phenyl-2-selenoxo-, have shown promising anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cells and exhibit cell cycle arrest at various phases:

- Mechanism of Action : Compounds derived from 4-thiazolidinone have been reported to cause DNA damage and modulate the expression of cyclins and kinases involved in the cell cycle. For instance, hybrid molecules incorporating this scaffold have demonstrated significant cytotoxicity against various cancer cell lines, such as MCF-7 and K562, with IC50 values often in the low micromolar range .

- Case Studies : One study highlighted a series of hybrid molecules based on 4-thiazolidinone that exhibited stronger genotoxic effects than traditional chemotherapeutics like imatinib . Another investigation reported that certain derivatives induced apoptosis through ROS generation and activation of caspases .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities:

- Antibacterial Activity : Various derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. For example, a study tested several thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli, revealing significant inhibition zones .

- Antifungal Activity : The antifungal potential of thiazolidinones has been explored, with some compounds exhibiting activity against common fungal pathogens. The structural modifications at the phenyl ring significantly influenced their efficacy .

Antiviral Activity

Recent findings suggest that 4-thiazolidinones may possess antiviral properties against several viral pathogens:

- Mechanism : The introduction of specific substituents on the thiazolidinone core has been linked to enhanced antiviral activity against viruses such as the yellow fever virus and bovine viral diarrhea virus (BVDV) . Notably, one derivative showed an IC50 value of 13 µg/mL against BVDV.

Chemical Fertilizers

The application of 4-thiazolidinones in agriculture is gaining traction:

- Crop Yield Improvement : These compounds are being investigated as potential chemical fertilizers that can enhance crop yields by improving soil health and nutrient availability . Their role as pesticides to combat agricultural pests is also noteworthy.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 4-Thiazolidinone,3-phenyl-2-selenoxo- involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and inhibits oxidative stress.

Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects at Position 2

A critical comparison involves replacing the selenoxo group with other substituents:

Key Observations :

- The selenoxo group confers unique interactions with enzymes containing selenocysteine residues, as seen in HCV NS5B polymerase inhibition .

- Thioxo derivatives (e.g., rhodanine) exhibit higher reactivity but may suffer from off-target effects due to non-specific electrophilic interactions .

Substituent Effects at Position 3 and 5

The phenyl group at position 3 and substituents at position 5 further modulate activity:

3-Phenyl Derivatives

- 3-Phenyl-2-selenoxo-4-thiazolidinone: The phenyl group enhances lipophilicity, improving membrane permeability. This is critical for targeting intracellular enzymes like hDHODH (human dihydroorotate dehydrogenase), where hydrophobic interactions dominate .

- 3-Alkyl/Aryl Hybrids : Compounds with bulkier substituents (e.g., chlorophenylthiosemicarbazone hybrids) show improved enzyme inhibition but reduced solubility .

5-Arylidene Derivatives

- 5-Benzylidene-4-thiazolidinones: These derivatives demonstrate potent MMP-9 inhibition (EC₅₀: 0.8–3.2 μM) due to extended conjugation and π-π stacking with enzyme active sites .

- 5-Nitrobenzylidene Derivatives : Exhibit enhanced anti-Toxoplasma gondii activity (IC₅₀: 1.2–4.5 μM) via nitro group-mediated redox cycling .

Antiviral Activity

- HCV NS5B Inhibition: 4-Thiazolidinone,3-phenyl-2-selenoxo- derivatives show moderate inhibition (IC₅₀: 45–75 μM), with lead compound 6 achieving IC₅₀ = 48 μM. Molecular docking reveals selenoxo interactions with the NS5B allosteric site’s hydrophobic pocket .

- Comparison to Thioxo Analogues: Thioxo derivatives (e.g., 2-thioxo-4-thiazolidinones) exhibit lower IC₅₀ values (~30 μM) but higher cytotoxicity, likely due to reactive thiol intermediates .

Enzyme Inhibition

- hDHODH Inhibition: Selenoxo derivatives (e.g., compound 31) achieve IC₅₀ = 1.12 μM via hydrogen bonding with Tyr38 and hydrophobic interactions with Ala55 .

- MMP-9 Inhibition: Selenoxo derivatives are less potent than 5-benzylidene-4-thiazolidinones (EC₅₀: <1 μM), highlighting the importance of the 5-position substituent .

Physicochemical and Pharmacokinetic Properties

| Property | 4-Thiazolidinone,3-phenyl-2-selenoxo- | 2-Thioxo Analogues | 2-Oxo Analogues |

|---|---|---|---|

| LogP | 2.8–3.5 | 2.5–3.0 | 1.2–1.8 |

| Solubility (μg/mL) | 12–18 | 8–15 | 25–40 |

| Metabolic Stability | Moderate (CYP3A4 t₁/₂ = 45 min) | Low (t₁/₂ = 20 min) | Very low (t₁/₂ = 8 min) |

Key Notes:

- Selenoxo derivatives balance lipophilicity and solubility better than thioxo analogues, making them more viable for oral administration .

- Metabolic instability in oxo derivatives limits their therapeutic utility despite favorable solubility .

Biological Activity

4-Thiazolidinone, 3-phenyl-2-selenoxo- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by case studies and research findings.

Chemical Structure and Properties

4-Thiazolidinone derivatives are characterized by a five-membered ring containing a sulfur and nitrogen atom. The specific compound of interest, 3-phenyl-2-selenoxo-, incorporates a selenium atom, which is believed to enhance its biological activity. The general structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that 4-thiazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. A study synthesized several derivatives and evaluated their activity against Gram-positive and Gram-negative bacteria. Notably, compounds demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 µg/mL, indicating promising efficacy against resistant strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 32 |

| B | S. aureus | 16 |

| C | P. aeruginosa | 64 |

2. Anticancer Activity

The anticancer potential of 4-thiazolidinone derivatives has been extensively studied. For instance, a series of hybrid molecules were tested against various cancer cell lines, including MCF-7 (breast cancer) and Caco-2 (colorectal cancer). The results showed that certain derivatives exhibited IC50 values as low as 0.31 µM, comparable to established chemotherapeutic agents like doxorubicin.

Case Study: Cytotoxicity Against Cancer Cell Lines

A recent study evaluated the cytotoxic effects of a novel thiazolidinone derivative on multiple cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.31 | Induction of apoptosis via caspase activation |

| Caco-2 | 0.45 | Cell cycle arrest in G2/M phase |

| HeLa | 0.50 | DNA damage response modulation |

The mechanism of action involves the induction of apoptosis through both extrinsic and intrinsic pathways, as well as modulation of key regulatory proteins involved in the cell cycle.

3. Antiviral Activity

In addition to its antibacterial and anticancer properties, this compound has shown moderate antiviral activity against several viruses. A study reported that certain thiazolidinone derivatives exhibited EC50 values ranging from 2 to 9 µM against RNA viruses such as vesicular stomatitis virus.

Antiviral Efficacy Summary

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| Compound X | Vesicular stomatitis virus | 2 |

| Compound Y | Influenza A virus | 9 |

The antiviral mechanism appears to involve interference with viral replication processes.

The biological activity of 4-thiazolidinone, 3-phenyl-2-selenoxo- can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Compounds have been shown to inhibit enzymes critical for bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Modulation : Interaction with cellular receptors involved in apoptosis and cell cycle regulation.

- Oxidative Stress Induction : Selenium-containing compounds may enhance oxidative stress in target cells, leading to increased apoptosis.

Q & A

Q. What are the standard synthetic routes for 4-thiazolidinone derivatives with selenoxo groups, and how are they characterized?

- Methodological Answer : A typical synthesis involves refluxing substituted benzaldehydes with selenourea or selenocyanate precursors in ethanol or acetic acid under catalytic conditions (e.g., piperidine). For example, derivatives are synthesized via Knoevenagel condensation, followed by cyclization . Post-synthesis characterization includes:

- Melting point analysis to assess purity.

- ¹H/¹³C NMR to confirm substituent positions and proton environments (e.g., chemical shifts for methylidene or selenoxo groups) .

- Elemental analysis (C, H, N) to validate stoichiometric ratios .

Q. Which biological assays are commonly used to screen 4-thiazolidinone derivatives for anticancer activity?

- Methodological Answer :

- MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa, MCF-7) .

- DNA-binding studies (UV-Vis, fluorescence quenching) to evaluate intercalation potential .

- Apoptosis assays (Annexin V/PI staining) to assess mechanism of cell death .

Advanced Research Questions

Q. How can synthetic yields of 4-thiazolidinone derivatives be optimized when varying substituents?

- Methodological Answer :

- Reaction time and temperature : Prolonged reflux (e.g., 26 hours in ethanol) improves cyclization but may risk decomposition, as seen in derivatives with yields ranging from 34% to 74% .

- Catalyst selection : Piperidine enhances Knoevenagel condensation efficiency, while acetic acid aids in pH control during cyclization .

- Purification techniques : Use of column chromatography or recrystallization in mixed solvents (e.g., ethanol/water) to isolate pure products .

Q. How should researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Cross-validate assay conditions : Compare cell lines, incubation times, and compound concentrations (e.g., discrepancies in IC₅₀ values may arise from varying cell viability protocols) .

- Structural benchmarking : Use X-ray crystallography (e.g., CCDC data ) or DFT calculations to confirm stereochemical differences affecting activity.

- Meta-analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with bioactivity trends .

Q. What computational strategies support the design of 4-thiazolidinone derivatives with enhanced pharmacokinetic properties?

- Methodological Answer :

- Molecular docking : Predict binding affinities to target proteins (e.g., EGFR or LTA4H aminopeptidase) using AutoDock Vina .

- ADMET prediction : Use tools like SwissADME to optimize logP, solubility, and metabolic stability .

- QSAR modeling : Develop regression models linking substituent descriptors (e.g., Hammett σ values) to anticancer potency .

Q. How can structure-activity relationship (SAR) studies be designed to improve antitumor efficacy?

- Methodological Answer :

- Scaffold diversification : Introduce heterocyclic moieties (e.g., benzimidazole or pyridine) to enhance DNA intercalation .

- Linker optimization : Vary alkyl chain lengths (e.g., methyl vs. ethyl groups) to balance membrane permeability and target engagement .

- Functional group tuning : Replace selenoxo with thioxo groups to modulate redox activity and reduce off-target toxicity .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity studies?

- Methodological Answer :

- Non-linear regression (e.g., GraphPad Prism) to calculate IC₅₀ values with 95% confidence intervals .

- ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across derivatives .

- Principal component analysis (PCA) to identify clusters of compounds with similar bioactivity profiles .

Q. How can crystallographic data enhance the interpretation of 4-thiazolidinone derivative reactivity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.